3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester
Description
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester (CAS: 1934511-55-3) is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core. Its structure includes a methyl ester at position 2, an amino group at position 3, and a chlorine substituent at position 6 (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thienopyridine derivatives, which are known for antimicrobial, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 3-amino-6-chlorothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTHRTORVFJNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester (CAS No. 208994-12-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H7ClN2O2S
- Molecular Weight : 242.68 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to 3-amino-6-chloro-thieno[3,2-b]pyridine derivatives exhibit inhibitory effects on various kinases involved in inflammatory and cancer pathways. Specifically, they have been noted for their ability to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the activation of the NF-κB signaling pathway. This pathway is pivotal in regulating immune responses and inflammation.
1. Anti-inflammatory Effects
Studies have shown that this compound can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while promoting anti-inflammatory cytokines like IL-10. This dual action suggests its potential utility in treating autoimmune diseases and inflammatory conditions .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. It has demonstrated efficacy in inhibiting cancer cell proliferation in various models, particularly through the modulation of kinase activity linked to tumor growth and survival pathways .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key differences in functional groups and their implications are highlighted.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Thieno/Pyridine Derivatives
Key Differences and Implications
This may improve stability and electronic properties .
Chlorine (C6): The electron-withdrawing chlorine may direct electrophilic substitutions differently compared to -CF₃ (e.g., ) or -CH₂Cl (e.g., ).
Biological Activity: Thieno[3,2-b]pyrrole derivatives (e.g., 3,4-diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester) exhibit antimicrobial and anti-inflammatory activities , suggesting the target compound may share similar properties. However, heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine are carcinogenic , necessitating caution in toxicological studies.
Synthetic Utility: Methyl esters (e.g., ) are common intermediates in drug synthesis. The amino and chlorine groups in the target compound may require specialized protection strategies compared to trifluoromethyl or chloromethyl analogs .
Q & A
Basic Research Question
- Chromatography : HPLC with UV detection (retention time ~1.24 minutes under acidic conditions) ensures purity .
- Spectroscopy :
- NMR : and NMR to confirm substituent positions and esterification.
- FT-IR : Validate carbonyl (C=O, ~1700 cm) and amino (N-H, ~3300 cm) groups.
- Mass Spectrometry : HRMS for molecular ion ([M+H]) matching the theoretical mass (e.g., m/z 314.0822 for related derivatives) .
How can reaction yields be optimized in multi-step syntheses of this compound?
Advanced Research Question
- Solvent/Catalyst Optimization : Use polar aprotic solvents (DMSO, DMF) with triethylamine to enhance cyclization efficiency .
- Temperature Control : Maintain anhydrous conditions during esterification to prevent hydrolysis.
- Byproduct Management : Employ scavenger resins or flow chemistry to remove reactive intermediates (e.g., excess chlorinating agents) .
- Scale-Up Strategies : Transition from batch to continuous flow reactors for improved heat/mass transfer, as seen in industrial thienopyridine production .
How does the substitution pattern influence reactivity in nucleophilic substitution reactions?
Advanced Research Question
The chloro group at position 6 and the methyl ester at position 2 dictate reactivity:
- Chloro Group : Acts as a leaving group in SNAr reactions, enabling substitution with amines, thiols, or alkoxides. Steric hindrance from the methyl ester may slow kinetics .
- Amino Group : Enhances electron density at position 3, facilitating electrophilic aromatic substitution (e.g., nitration, halogenation) .
- Case Study : In related compounds, replacing chloro with methoxy groups alters biological activity, highlighting the role of substituents in drug design .
What enzymatic or biological interactions have been reported for similar thienopyridine derivatives?
Advanced Research Question
Thienopyridines are explored as enzyme inhibitors due to their structural mimicry of purine/pyridine cofactors:
- Cystathionine γ-Synthase (CS) Inhibition : Analogous compounds (e.g., pyridinecarboxylic acid esters) act as competitive inhibitors by mimicking homoserine phosphate, with values ~3.6 mM .
- Anticancer Activity : Derivatives like 3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)thieno[2,3-b]pyridines show promise in disrupting kinase signaling pathways .
- Antimicrobial Potential : Thieno[2,3-b]pyridine carbohydrazides exhibit activity against Gram-positive bacteria via membrane disruption .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Advanced Research Question
- LogP/Solubility : Use SwissADME or ACD/Labs to estimate partition coefficients and aqueous solubility .
- pKa Prediction : MoKa or MarvinSuite for ionization states, critical for bioavailability studies.
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases, synthases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
